Product packaging for 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine(Cat. No.:)

2-(3,3-Dimethylpiperazin-1-yl)pyrimidine

Cat. No.: B11719725
M. Wt: 192.26 g/mol
InChI Key: VERXSZMFEVTNRX-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpiperazin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and oncology research, particularly in the structure-based design of novel kinase inhibitors. Its molecular structure, featuring a pyrimidine core linked to a 3,3-dimethylpiperazine moiety, makes it a valuable scaffold for exploring non-covalent interactions with therapeutic targets. The primary research value of this compound lies in its application as a key intermediate or pharmacophore in the development of targeted cancer therapies. Specifically, heterocyclic cores like pyrimidine and piperazine derivatives are critical components in the design of inhibitors for the challenging KRAS-G12D mutation, which drives a significant percentage of pancreatic, biliary, and other cancers . The piperazine ring can act as a critical pharmacophore, potentially forming hydrogen bonds with key amino acid residues in the target protein's binding pocket, such as Asp12, Gly60, Glu92, or His95 . Researchers utilize this compound to synthesize more complex molecular entities, including pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives , to expand the chemical diversity of potential drug candidates . Its role is foundational for constructing molecules that selectively inhibit cancer cell proliferation in models like the KRAS-G12D mutated Panc-1 cell line . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4 B11719725 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-(3,3-dimethylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C10H16N4/c1-10(2)8-14(7-6-13-10)9-11-4-3-5-12-9/h3-5,13H,6-8H2,1-2H3

InChI Key

VERXSZMFEVTNRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=NC=CC=N2)C

Origin of Product

United States

Molecular Structure and Conformation Analysis of 2 3,3 Dimethylpiperazin 1 Yl Pyrimidine

Theoretical and Experimental Structural Elucidation

The precise arrangement of atoms and bonds within the 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine molecule has been characterized using a combination of theoretical modeling and experimental techniques. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related pyrimidinylpiperazine structures provides a strong foundation for understanding its key structural features.

For the parent compound, 2-(piperazin-1-yl)pyrimidine, X-ray crystallography has confirmed the connection of the pyrimidine (B1678525) and piperazine (B1678402) rings. In salts of this parent compound, the bond length between the pyrimidine carbon (C1) and the piperazine nitrogen (N3) is approximately 1.373(3) Å. This value is consistent with other similar ionic structures.

Computational methods, such as those available through public chemical databases, provide theoretical 3D conformations of related molecules like 2-(3-methylpiperazin-1-yl)pyrimidine, which can be used as a model to infer the likely geometry of the 3,3-dimethyl derivative. These models are crucial for initial structural assessments in the absence of direct experimental data.

Table 1: General Physicochemical Properties of a Related Compound (Data for 2-(3-Methylpiperazin-1-yl)pyrimidine)

PropertyValue
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
XLogP30.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

This data is for a structurally similar compound and is provided for context.

Conformational Preferences and Stereochemical Considerations

The conformational flexibility of this compound is primarily centered around the piperazine ring. For unsubstituted and monosubstituted pyrimidinylpiperazines, the piperazine ring consistently adopts a chair conformation. This is the most stable conformation for a six-membered saturated ring, as it minimizes both angular and torsional strain.

In the case of this compound, the presence of two methyl groups on the C3 carbon atom introduces significant stereochemical considerations. These geminal methyl groups are expected to influence the puckering of the piperazine ring and may create a preference for one chair conformation over another to minimize steric hindrance. One of the methyl groups will likely occupy an axial position while the other occupies an equatorial position. The energy barrier for ring inversion will also be affected by these bulky substituents.

Conformational analysis of related 2-substituted piperazines has shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonding in certain cases. While this compound lacks the specific groups for such hydrogen bonding, the general preference for axial substitution in related systems is a noteworthy consideration.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular forces. In the crystal structures of related pyrimidinylpiperazinium salts (where the piperazine ring is protonated), hydrogen bonding plays a dominant role in the formation of the supramolecular architecture.

It is highly probable that in the solid state, this compound would also exhibit a network of intermolecular interactions. The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms in both the pyrimidine and piperazine rings can act as hydrogen bond acceptors. These interactions would be crucial in determining the final crystal packing motif.

Structure Activity Relationship Sar Investigations of 2 3,3 Dimethylpiperazin 1 Yl Pyrimidine Derivatives

Elucidation of Key Pharmacophores and Structural Determinants for Activity

The biological activity of 2-(3,3-dimethylpiperazin-1-yl)pyrimidine derivatives is intrinsically linked to the specific arrangement of chemical features that interact with their target proteins. These key pharmacophoric elements, which are essential for molecular recognition and the elicitation of a biological response, have been a central focus of SAR studies.

Furthermore, the nitrogen atoms within the pyrimidine (B1678525) and piperazine (B1678402) rings are crucial for establishing hydrogen bonds with amino acid residues in the active site of enzymes, such as kinases. For instance, in the context of kinase inhibition, the pyrimidine core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The piperazine nitrogen can also form hydrogen bonds or salt bridges with acidic residues in the protein.

Impact of Substituent Variations on Ligand-Target Interactions

The potency and selectivity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the pyrimidine ring and any attached aryl groups. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

The size and shape of the substituents are also critical. Bulky groups can create steric hindrance, preventing the molecule from fitting into a narrow binding pocket, or they can promote favorable hydrophobic interactions in a larger, more accommodating site. The strategic placement of substituents can also influence the conformation of the molecule, locking it into a bioactive conformation that is pre-organized for binding to the target.

The following table provides a hypothetical illustration of how substituent variations on a generic this compound scaffold might influence inhibitory activity against a target kinase.

Compound IDR1-Substituent (Position 4)R2-Substituent (Position 5)R3-Substituent (Aryl Ring)Kinase Inhibition IC50 (nM)
1a HHH500
1b ClHH250
1c OCH3HH400
1d HFH300
1e HH4-F150
1f HH3-Cl200
1g ClH4-F75

Note: The data in this table is illustrative and intended to demonstrate the potential impact of substituent changes. Actual IC50 values would be determined experimentally.

As depicted in the table, the introduction of a chlorine atom at the R1 position (Compound 1b ) or a fluorine atom at the R2 position (Compound 1d ) can lead to a moderate increase in potency compared to the unsubstituted parent compound (1a ). Furthermore, substitutions on an appended aryl ring (R3) can have a significant impact, as seen with the 4-fluoro (1e ) and 3-chloro (1f ) derivatives. A combination of favorable substitutions, as in Compound 1g , can result in a synergistic effect, leading to a substantial improvement in inhibitory activity.

Positional Effects of the Dimethylpiperazine Moiety on Biological Activity

The specific placement of the dimethyl groups on the piperazine ring is a critical factor that can profoundly influence the biological activity of 2-(piperazin-1-yl)pyrimidine derivatives. While the 3,3-dimethyl substitution is the focus of this article, understanding the impact of other substitution patterns, such as 2,2-dimethyl or 3,5-dimethyl, provides valuable insights into the SAR of this chemical class.

In contrast, a 2,2-dimethyl substitution would place the steric bulk at a different position relative to the pyrimidine core, potentially leading to a different preferred conformation and altered interactions with the target protein. A 3,5-dimethyl substitution, which can exist as cis or trans isomers, introduces yet another set of conformational possibilities and steric profiles. The relative orientation of the two methyl groups in the 3,5-isomers can significantly impact how the molecule fits into a binding site.

The biological activity of these positional isomers can vary dramatically. For example, one isomer might exhibit high potency against a specific enzyme, while another might be completely inactive or display a different pharmacological profile. This highlights the importance of precise structural control in the design of bioactive molecules.

The following table illustrates a hypothetical comparison of the biological activity of different dimethylpiperazine positional isomers attached to a pyrimidine scaffold.

Compound IDPiperazine MoietyTarget A IC50 (nM)Target B IC50 (nM)
2a 2-(Piperazin-1-yl)pyrimidine10001200
2b This compound50800
2c 2-(2,2-Dimethylpiperazin-1-yl)pyrimidine800150
2d 2-(cis-3,5-Dimethylpiperazin-1-yl)pyrimidine200300
2e 2-(trans-3,5-Dimethylpiperazin-1-yl)pyrimidine60050

Note: The data in this table is for illustrative purposes to demonstrate the potential impact of positional isomerism.

This hypothetical data suggests that the 3,3-dimethyl substitution (Compound 2b ) is highly favorable for activity against Target A, while the 2,2-dimethyl (Compound 2c ) and trans-3,5-dimethyl (Compound 2e ) substitutions are more beneficial for activity against Target B. The unsubstituted piperazine (Compound 2a ) and the cis-3,5-dimethyl isomer (Compound 2d ) show weaker activity against both targets. These differences underscore the subtle yet critical role that the positioning of the dimethyl groups plays in determining the biological activity and selectivity of these compounds.

Pharmacological and Biological Research of 2 3,3 Dimethylpiperazin 1 Yl Pyrimidine and Analogs

Mechanistic Studies of Biological Activity

Understanding the molecular mechanisms of action and the subsequent effects on cellular processes is crucial for the development of therapeutic agents.

The mechanisms by which 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine and its analogs exert their biological effects are tied to their interaction with their respective targets.

For the allosteric inhibitors of CPS1 , the molecular mechanism involves binding to a novel allosteric pocket on the enzyme. nih.gov This binding event prevents the conformational changes necessary for ATP hydrolysis, which is the initial step in the synthesis of carbamoyl (B1232498) phosphate. nih.gov By blocking this step, the entire catalytic cycle of CPS1 is halted. nih.gov

In the case of kinase inhibitors , the primary mechanism of action for pyrimidine-based analogs is competitive inhibition of ATP binding. These small molecules are designed to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.

For receptor ligands , such as those targeting the α2-adrenergic and 5-HT1A receptors, the mechanism involves direct binding to the receptor. Depending on the specific chemical structure of the analog, it can act as an agonist, antagonist, or partial agonist, thereby modulating the receptor's activity and the subsequent intracellular signaling pathways.

The inhibition of specific biological targets by this compound and its analogs leads to the modulation of various cellular processes and pathways.

Inhibition of CPS1 has significant effects on cellular metabolism. In cancer cells that rely on CPS1 for pyrimidine (B1678525) synthesis, its inhibition can lead to a depletion of the nucleotide pool required for DNA and RNA synthesis, thereby impeding cell proliferation. nih.govnih.govresearchgate.net Furthermore, by blocking the urea (B33335) cycle, CPS1 inhibitors can disrupt ammonia (B1221849) detoxification. nih.gov

The modulation of kinase signaling pathways has profound effects on cancer cells. For instance, inhibition of FLT3 in AML cells leads to the suppression of downstream pathways such as STAT5, PI3K/Akt, and RAS/ERK, resulting in the induction of apoptosis and inhibition of cell proliferation. mdpi.com Similarly, inhibition of VEGFR-2 blocks the signaling necessary for endothelial cell proliferation and migration, leading to an anti-angiogenic effect. mdpi.com

The interaction with neurotransmitter receptors like the 5-HT1A and α2-adrenergic receptors modulates neuronal signaling. Ligands for these receptors can alter the release of neurotransmitters and affect various physiological and behavioral processes, which is the basis for their therapeutic use in central nervous system disorders. nih.govnih.gov

Furthermore, pyrimidine analogs have been shown to modulate other critical cellular pathways. For example, some pyrimidine compounds have been found to inhibit glioblastoma cell growth by modulating the JAK3/STAT3 signaling pathway. nih.gov Other pyrimidine derivatives, such as certain pyrrolo[3,2-d]pyrimidines, can lead to the suppression of mTOR signaling and an increase in reactive oxygen species (ROS), contributing to their antitumor effects. nih.gov

Inhibition of Intracellular Parasite Replication

Pyrimidine derivatives have been investigated for their capacity to inhibit the replication of various intracellular parasites. The de novo pyrimidine biosynthesis pathway is crucial for the survival of parasites like Trypanosoma cruzi within mammalian host cells, as they use it to produce DNA. nih.gov This pathway can be targeted to assess the replication of intracellular amastigotes by introducing pyrimidine nucleoside analogues as probes. nih.gov For instance, studies have utilized this approach to identify compounds that are either fast- or slow-acting against T. cruzi parasites. nih.gov

In the context of malaria, caused by the Plasmodium parasite, pyrimidine derivatives are recognized as a key class of antimalarial agents. gsconlinepress.comresearchgate.net These compounds can target various stages of the parasite's life cycle. researchgate.net One of the primary mechanisms of action is the inhibition of crucial metabolic pathways, such as folate metabolism, which is essential for DNA synthesis and parasite survival. gsconlinepress.comresearchgate.net Cysteine proteases, like falcipains, are also vital for the parasite's life cycle, and their inhibition can arrest parasitic growth. nih.gov The development of hybrid molecules that combine pyrimidine scaffolds with other pharmacophores is a strategy aimed at enhancing efficacy and reducing the risk of drug resistance. nih.gov Research has demonstrated that pyrimidinone-amides can effectively inhibit the replication of pathogenic stages of Plasmodium falciparum in human red blood cells, highlighting the parasite's sensitivity to the inhibition of its molecular chaperones like Hsp70. nih.gov

In Vitro and In Vivo Biological Efficacy Studies in Model Systems (excluding human clinical data)

A significant body of research has focused on the anti-proliferative and cytotoxic effects of pyrimidine derivatives, including those containing piperazine (B1678402) moieties, against various cancer cell lines. These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of both hematological and solid tumors.

For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their antiproliferative effects against four human cancer cell lines: K562 (chronic myelogenous leukemia), Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma). nih.gov Several compounds in this series showed good activity against all cell lines tested, with the exception of K562. nih.gov Similarly, newly synthesized pyrido[2,3-d]pyrimidine derivatives exhibited remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some compounds showing IC50 values in the sub-micromolar and low-nanomolar range. rsc.org

Other studies have highlighted the efficacy of different pyrimidine scaffolds. Thienopyrimidine derivatives, for instance, have shown anti-proliferative activity against breast cancer models, including MCF-7 and MDA-MB-231 cell lines. mdpi.com Fused pyrimidine systems, such as 4,7-disubstituted pyrimido[4,5-d]pyrimidines, have also been effective against several hematological cancer types. mdpi.com The cytotoxic potential of pyrimidine derivatives has been confirmed in multiple studies against cell lines like HepG2 and MCF-7, where a significant toxic effect was observed. rdd.edu.iqresearchgate.net The introduction of a piperazinyl linker in 3(2H)-pyridazinone derivatives led to compounds with good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov

Compound ClassCell Line(s)Observed Activity (IC50)Reference(s)
Pyrido[2,3-d]pyrimidinesMCF-7 (Breast)0.57 µM rsc.org
Pyrido[2,3-d]pyrimidinesHepG2 (Liver)0.99 µM rsc.org
Thieno[2,3-d]pyrimidinesMDA-MB-231 (Breast)0.16 µM mdpi.com
4,7-Disubstituted pyrimido[4,5-d]pyrimidinesVarious hematological cancersEffective mdpi.com
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-onesColo-205, MDA-MB-231, IMR-32Good activity nih.gov

The pyrimidine scaffold is a core component of many compounds exhibiting a wide range of antimicrobial and antiviral activities. researchgate.net Research has demonstrated the efficacy of pyrimidine derivatives against various pathogenic bacteria, fungi, and viruses. researchgate.netresearchgate.net

In the realm of antibacterial and antifungal research, pyrimidine-incorporated piperazine derivatives have shown significant activity. nih.gov Certain 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their 4-phenylpiperazin-1-yl analogs displayed good antibacterial activity. nih.govresearchgate.net Some of these compounds also exhibited notable antifungal activity when compared with standard drugs. nih.govresearchgate.net The antimicrobial potential of pyrimidine derivatives has been tested against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, showing a broad spectrum of action. researchgate.net For instance, certain disubstituted piperazines were found to be potent against Listeria monocytogenes and even against resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov

Pyrimidine-containing compounds have also been a major focus in antiviral drug discovery. researchgate.netnih.gov These molecules have been reported to inhibit a diverse array of viruses, including influenza virus, human coronavirus (HCoV-229E), respiratory syncytial virus (RSV), dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). mdpi.comresearchgate.netnih.gov For example, specific 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated remarkable efficacy against human coronavirus 229E. mdpi.com Other novel pyrimidine derivatives have shown potent anti-influenza virus activity, with 50% effective concentrations (EC50) for plaque formation inhibition in the range of 0.01-0.1 µM for both type A and B influenza viruses. nih.gov The development of pyrimidine-based compounds continues to be a vital task, as the vast majority of viral infections lack specific medications. researchgate.net

Compound ClassTarget Organism(s)Key Finding(s)Reference(s)
Pyrimidine-piperazine derivativesBacteria & FungiGood antibacterial and significant antifungal activity. nih.govresearchgate.net
Disubstituted piperazinesL. monocytogenes, MRSAPotent antibacterial activity, some more effective than ampicillin. nih.gov
4,7-Disubstituted pyrimido[4,5-d]pyrimidinesHuman coronavirus 229ERemarkable antiviral efficacy. mdpi.com
2-Amino-4-(ω-hydroxyalkylamino)pyrimidinesInfluenza A & B virusesPotent antiviral activity (EC50: 0.01-0.1 µM). nih.gov

Pyrimidine and its analogs, particularly those incorporating a piperazine ring, have been identified as potent inhibitors of various enzymes implicated in a range of diseases. These findings from biochemical assays underscore the therapeutic potential of this chemical class.

One major area of investigation is kinase inhibition. Fused pyrimidine systems are known to act as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer therapy. nih.gov Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a key enzyme in cell survival and proliferation pathways, with IC50 values in the nanomolar range. rsc.org Pyrazolo[1,5-a]pyrimidine scaffolds have been developed as inhibitors of casein kinase 2 (CSNK2), an enzyme exploited by β-coronaviruses for replication. nih.gov

Pyrimidine derivatives also show inhibitory activity against metabolic enzymes. Novel synthesized pyrimidines have demonstrated effective inhibition of human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values in the nanomolar range. researchgate.net Other studies have shown that pyrimidine derivatives can strongly inhibit Glutathione S-Transferase (GST), an enzyme often overexpressed in cancer cells, with Ki values at the micromolar level. journalagent.com In the context of infectious diseases, sulfonamide-based pyrimidine derivatives have been shown to inhibit falcipain-2 and falcipain-3, which are essential cysteine protease enzymes for the Plasmodium falciparum parasite. nih.gov

Target EnzymeCompound ClassInhibition Values (IC50 / Ki)Reference(s)
PIM-1 KinasePyrido[2,3-d]pyrimidinesIC50: 11.4 nM rsc.org
Carbonic Anhydrase II (hCA II)Novel pyrimidine derivativesKi: 18.21 - 136.35 nM researchgate.net
Acetylcholinesterase (AChE)Novel pyrimidine derivativesKi: 33.15 - 52.98 nM researchgate.net
Falcipain-2 (P. falciparum)Pyrimidine-tethered sulfonamidesIC50: 4.1 µM nih.govrsc.org
Falcipain-3 (P. falciparum)Pyrimidine-tethered sulfonamidesIC50: 4.9 µM nih.govrsc.org
Glutathione S-Transferase (GST)4-Amino-2-chloropyrimidineKi: 0.047 µM journalagent.com

The pyrimidine scaffold is central to the development of antimalarial agents, with numerous studies demonstrating the potent efficacy of its derivatives against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. gsconlinepress.comnih.gov These compounds have shown activity against both chloroquine (CQ)-sensitive and CQ-resistant parasite strains.

A series of 4-aminoquinoline-pyrimidine hybrids linked through a piperazine moiety were synthesized and evaluated for their in vitro antimalarial activity. lookchem.com Many of these hybrids displayed good activity against both CQ-sensitive and CQ-resistant strains, with one compound proving to be 2.5 times more potent than chloroquine against the resistant strain. lookchem.com Another study on aminoquinoline-pyrimidine hybrids tethered by an alkyl-piperazine linker also reported potent antiplasmodial activity, with IC50 values in the low nanomolar range against both D6 (CQ-sensitive) and W2 (CQ-resistant) strains of P. falciparum. nih.gov

Furthermore, pyrimidine-tethered spirochromane-based sulfonamide derivatives have demonstrated strong antimalarial activity against both 3D7 (CQ-sensitive) and W2 (CQ-resistant) strains, with some compounds showing IC50 values in the single-digit micromolar range. nih.gov The optimization of imidazolopiperazines as second-generation antimalarials has also yielded compounds with improved potency, exhibiting EC50 values in the 160–400 nM range. acs.org These findings collectively highlight the versatility and robustness of the pyrimidine-piperazine scaffold in the design of new and effective antimalarial drugs to combat resistance. nih.govlookchem.com

Compound ClassP. falciparum StrainActivity (IC50)Reference(s)
4-Aminoquinoline-pyrimidine-piperazine hybrid (Compound 5j)CQ-sensitive0.14 µM lookchem.com
4-Aminoquinoline-pyrimidine-piperazine hybrid (Compound 5j)CQ-resistant0.13 µM lookchem.com
Aminoquinoline-pyrimidine-piperazine hybrid (Compound 7i)D6 (CQ-sensitive)0.012 µM nih.gov
Aminoquinoline-pyrimidine-piperazine hybrid (Compound 7i)W2 (CQ-resistant)0.016 µM nih.gov
Pyrimidine-tethered sulfonamide (Compound SZ14)3D7 (CQ-sensitive)2.84 µM nih.gov
Pyrimidine-tethered sulfonamide (Compound SZ9)W2 (CQ-resistant)3.22 µM nih.gov

Computational and Theoretical Chemistry in the Study of 2 3,3 Dimethylpiperazin 1 Yl Pyrimidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(3,3-dimethylpiperazin-1-yl)pyrimidine, this method would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy for different conformations.

A hypothetical molecular docking study of this compound against a selected protein kinase, a common target for pyrimidine-containing molecules, could reveal key interactions. For instance, the pyrimidine (B1678525) ring could form hydrogen bonds with amino acid residues in the hinge region of the kinase, a critical interaction for many kinase inhibitors. The dimethylpiperazine moiety could extend into a hydrophobic pocket, with the nitrogen atoms potentially forming additional hydrogen bonds or salt bridges.

Table 1: Potential Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Group on CompoundPotential Interacting Residue on Protein
Hydrogen BondPyrimidine nitrogen atomsHinge region amino acids (e.g., Cysteine, Alanine)
Hydrogen BondPiperazine (B1678402) nitrogen atomsAspartate, Glutamate, Serine
Hydrophobic InteractionDimethyl groups, piperazine ringLeucine, Valine, Isoleucine
van der Waals ForcesEntire moleculeVarious residues in the binding pocket

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for this compound would provide a wealth of information about its intrinsic electronic and geometric properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO would likely be localized on the electron-rich piperazine ring, while the LUMO might be distributed over the electron-deficient pyrimidine ring. A calculated HOMO-LUMO gap would offer insights into its charge transfer properties and its propensity to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine and piperazine rings, indicating their ability to act as hydrogen bond acceptors. Positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the piperazine ring, suggesting their role as hydrogen bond donors.

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Fukui Functions)

Topological analyses provide a deeper understanding of the chemical bonding and reactivity of a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses would visually represent the regions of high electron localization, corresponding to covalent bonds and lone pairs. For this compound, these analyses would clearly delineate the bonding framework and the non-bonding electrons on the nitrogen atoms.

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack. By calculating these functions, one could identify which atoms in this compound are most susceptible to reaction, providing valuable information for understanding its metabolic fate or for designing derivatives with altered reactivity.

Advanced Modeling Techniques for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a QSAR model for a series of pyrimidine derivatives, including this compound, it would be possible to predict the activity of new, unsynthesized analogs. These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor TypeExample Descriptors
1DMolecular Weight, Atom Count
2DTopological Polar Surface Area (TPSA), LogP
3DMolecular Shape Indices, Steric Parameters

Spectroscopic Property Predictions (e.g., UV-Vis, NMR, FTIR)

Quantum chemical calculations can also be used to predict the spectroscopic properties of a molecule. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing a theoretical UV-Vis spectrum.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (¹H and ¹³C NMR).

FTIR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared spectrum.

Table 3: Predicted Spectroscopic Data (Hypothetical)

SpectroscopyPredicted ParameterHypothetical Value/Region
UV-Visλmax~250-300 nm (π→π* transitions of the pyrimidine ring)
¹H NMRChemical Shift (δ)Aromatic protons (pyrimidine): 7.0-8.5 ppm; Piperazine protons: 2.5-4.0 ppm; Methyl protons: 1.0-1.5 ppm
¹³C NMRChemical Shift (δ)Pyrimidine carbons: 150-170 ppm; Piperazine carbons: 40-60 ppm; Methyl carbons: 20-30 ppm
FTIRVibrational Frequency (cm⁻¹)C-H stretching: 2800-3000 cm⁻¹; C=N stretching (pyrimidine): 1500-1600 cm⁻¹

Potential Energy Surface (PES) Analysis

The primary degrees of freedom that define the PES of this molecule are the ring-puckering of the 3,3-dimethylpiperazine ring and the rotation around the C2-N1 bond connecting the pyrimidine and piperazine rings.

Conformational Isomers of the 3,3-Dimethylpiperazine Ring

The piperazine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of two methyl groups on the same carbon atom (C3) significantly influences the conformational equilibrium. The chair conformation can exist in two forms, which interconvert through a higher-energy twist-boat intermediate.

In the case of 3,3-dimethylpiperazine, the two methyl groups will occupy one axial and one equatorial position in the chair conformation. Due to steric hindrance, particularly 1,3-diaxial interactions, the conformation where a larger substituent is equatorial is generally favored. However, with two methyl groups on the same carbon, one is forced into the higher-energy axial position. The PES for the ring inversion would map the energy changes as the ring transitions from one chair form to another.

A hypothetical PES would reveal local minima corresponding to the stable chair conformers and saddle points representing the transition states (likely twist-boat conformations). The energy difference between these states dictates the rate of conformational interconversion.

Table 1: Hypothetical Relative Energies of 3,3-Dimethylpiperazine Ring Conformations

ConformationDescriptionHypothetical Relative Energy (kcal/mol)
ChairMost stable conformation, minimizing steric and torsional strain.0.0 (Reference)
Twist-BoatTransition state for chair-chair interconversion.5-7
BoatHigher energy intermediate with significant steric repulsion.> 7

Rotational Barriers around the Pyrimidine-Piperazine Bond

A relaxed PES scan, where the dihedral angle of the C-N-C-C bond is systematically varied and the energy is calculated at each step, would reveal the rotational energy profile. This profile would show energy minima corresponding to staggered conformations where steric clash is minimized, and energy maxima for eclipsed conformations. The height of these maxima represents the energy barrier to rotation. The presence of the bulky 3,3-dimethyl groups is expected to create a more complex rotational profile compared to an unsubstituted piperazine ring.

Table 2: Hypothetical Rotational Energy Profile for the Pyrimidine-Piperazine Bond

Dihedral Angle (degrees)ConformationHypothetical Relative Energy (kcal/mol)
0Eclipsed (Maximum)4-6
60Gauche/Staggered (Minimum)0.5-1.5
120Eclipsed (Maximum)4-6
180Anti/Staggered (Global Minimum)0.0 (Reference)

The combination of the piperazine ring puckering and the rotation around the connecting bond creates a complex multi-dimensional PES. The global minimum on this surface corresponds to the most stable conformation of this compound. Understanding this landscape is vital for predicting the molecule's behavior in different environments and its potential interactions with biological targets, as the conformational preferences can dictate its shape and electronic properties. Computational methods such as Density Functional Theory (DFT) would be suitable for accurately mapping this potential energy surface.

Derivatives and Analogs of 2 3,3 Dimethylpiperazin 1 Yl Pyrimidine for Enhanced Bioactivity

Rational Design of Novel Analogs and Conformationally Restricted Derivatives

The rational design of analogs based on the 2-(piperazin-1-yl)pyrimidine scaffold is a cornerstone for developing compounds with improved potency and selectivity. A primary strategy involves leveraging structure-activity relationships (SAR) and computational tools to guide molecular modifications. For instance, in the development of kinase inhibitors, molecular docking studies are employed to understand how the parent compound binds to the target enzyme. This allows for the design of new derivatives with substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the active site. nih.govmdpi.com

One common approach is the modification of the pyrimidine (B1678525) ring and its substituents. In the pursuit of potent dual Mer/c-Met inhibitors, a 2-substituted aniline pyrimidine scaffold was identified as a promising building block. mdpi.com The design process focused on introducing various groups to probe the binding pocket of the kinases. Similarly, in creating PI3Kα/mTOR dual inhibitors, derivatives of a related pyridino[2,3-D]pyrimidine core were designed with different alkyl substituents at the C2 position to enhance inhibitory activity. nih.gov

Synthesis and Characterization of Modified Structures

The synthesis of derivatives of the 2-(piperazin-1-yl)pyrimidine core is achieved through various established and novel chemical reactions. A common method for creating a library of analogs is through nucleophilic substitution reactions. For example, new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by reacting the parent compound with a variety of sulfonyl chlorides. nih.gov Similarly, the synthesis of 1-(3-nitropyridin-2-yl)piperazine derivatives involves a nucleophilic aromatic substitution where the nitrogen atom of piperazine (B1678402) attacks the electron-deficient carbon on the pyridine ring. nih.gov

More complex structures often require multi-step synthetic routes. The preparation of certain 2-substituted aniline pyrimidine derivatives involves the initial synthesis of key intermediates, such as N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl) derivatives, which are then further elaborated. mdpi.commdpi.com General methods for pyrimidine ring formation, such as [3+3] cycloadditions like the Pinner reaction, are also fundamental in constructing the core scaffold from simpler precursors. mdpi.com In some cases, tandem reactions in continuous-flow microreactors have been employed to synthesize sugar-containing pyrimidine derivatives efficiently, avoiding the isolation of intermediates and reducing reaction times significantly. nih.gov

Once synthesized, the unambiguous identification and confirmation of the new structures are critical. This is accomplished through a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and connectivity of atoms. researchgate.netmdpi.com High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition. mdpi.commdpi.com Other methods like Infrared (IR) spectroscopy and elemental analysis are also used to provide further structural evidence and ensure the purity of the final compounds. researchgate.netajol.info

Comparative Biological Evaluation of Derivatives and Homologs

Following the successful synthesis of novel analogs, a comparative biological evaluation is conducted to determine if the rational design and chemical modifications have resulted in enhanced bioactivity. This typically involves in vitro assays to measure the potency of the new compounds against a specific biological target.

For example, in a study on pyridino[2,3-D]pyrimidine derivatives as potential PI3Kα/mTOR dual inhibitors, the synthesized compounds were tested for their ability to inhibit the respective enzymes. The results, measured as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), showed that most of the new compounds had potent mTOR inhibition, with several also exhibiting significant PI3Kα inhibition. nih.gov One derivative, compound 3j , demonstrated particularly high potency against the SKOV3 cancer cell line, being 8-fold more potent than the control compound. nih.gov

Similarly, a series of 1-(3-nitropyridin-2-yl)piperazine derivatives were evaluated as urease inhibitors. The IC₅₀ values revealed that several of the new compounds were significantly more potent than the standard inhibitor, thiourea. nih.gov This highlights the success of the derivatization strategy in enhancing the desired biological effect. The structure-activity relationship (SAR) analysis from these evaluations provides crucial feedback for the design of future generations of compounds. nih.govnih.gov

The antiproliferative effects of new derivatives are also commonly assessed against various human cancer cell lines. In one study, new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated against four different cancer cell lines, with compounds 6d , 6e , and 6i showing good activity across most of the tested lines. nih.gov These comparative evaluations are essential for identifying lead compounds that warrant further investigation.

Below are interactive data tables summarizing the biological activities of representative pyrimidine derivatives from different studies.

Future Perspectives and Emerging Research Avenues for 2 3,3 Dimethylpiperazin 1 Yl Pyrimidine

Integration into Advanced Therapeutic Modalities (e.g., Proteolysis Targeting Chimeras - PROTACs)

There is no specific information available in the scientific literature regarding the integration of 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine into Proteolysis Targeting Chimeras (PROTACs). The design of PROTACs involves linking a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. While piperazine-containing linkers are utilized in PROTAC design to impart favorable properties such as solubility and rigidity, there are no published studies that specifically mention the use of the this compound moiety in this context.

Exploration of Novel Biological Applications and Targets

The scientific literature does not currently contain studies that explore novel biological applications and specific targets for this compound. While pyrimidine (B1678525) derivatives, in general, have been investigated for a multitude of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific biological profile of this compound remains uncharacterized.

Development of Advanced Computational Approaches for Structure-Based Drug Design

There are no available research articles or computational studies focused on the structure-based drug design of derivatives of this compound. Computational modeling and analysis are crucial tools in modern drug discovery for designing and optimizing lead compounds. However, these methods have not yet been applied to or reported for this specific chemical entity.

Q & A

Basic Research Questions

Q. How is the molecular conformation and crystal structure of 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular conformation. Key steps include:

  • Crystal growth via slow evaporation or diffusion methods to obtain high-quality crystals.
  • Data collection using a diffractometer (e.g., Bruker SMART APEX CCD) with Mo/Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
  • Structure solution using direct methods (e.g., SHELXS-97) and refinement via SHELXL-97, with constraints for H-atom positions and anisotropic displacement parameters for non-H atoms .
  • Validation using R-factors (e.g., R < 0.05) and analysis of intermolecular interactions (e.g., π–π stacking, C–H···O bonds) .

Q. What spectroscopic techniques are used to confirm the synthesis of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and purity. For example, the piperazine ring protons appear as distinct multiplets in δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=N stretches near 1600 cm⁻¹) .

Q. How is the purity of the compound assessed prior to biological testing?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) to ensure ≥95% purity.
  • Thermogravimetric Analysis (TGA) : To detect solvent residues or decomposition during heating .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved target binding?

  • Methodology :

  • Molecular Docking (e.g., AutoDock Vina) : Dock the compound into target protein active sites (e.g., PI3K or kinase domains) to predict binding modes and affinity .
  • Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in explicit solvent) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodology :

  • Cross-Validation : Compare SCXRD-derived bond lengths/angles with DFT-optimized structures to identify discrepancies .
  • Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering in piperazine) that may explain differences between solid-state and solution-phase data .
  • Powder XRD : Confirm bulk crystallinity if single-crystal data conflict with elemental analysis .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the pyrimidine C4/C6 positions or modify the piperazine ring (e.g., alkylation, fluorination) to modulate lipophilicity and target interactions .
  • In Vitro Assays : Test derivatives against disease-relevant targets (e.g., kinase inhibition assays using TR-FRET or ADP-Glo™ platforms) .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) .

Q. What advanced techniques characterize non-covalent interactions in co-crystals or host-guest complexes of this compound?

  • Methodology :

  • SCXRD with Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···N, π–π) using CrystalExplorer .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for host-guest systems .
  • Solid-State NMR : Probe hydrogen-bonding networks and molecular dynamics in crystalline phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.